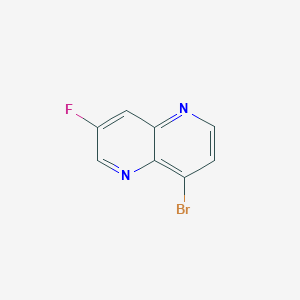

8-Bromo-3-fluoro-1,5-naphthyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromo-3-fluoro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHBMLLXIUAMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437790-07-2 | |

| Record name | 8-bromo-3-fluoro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromo 3 Fluoro 1,5 Naphthyridine and Analogous Halogenated 1,5 Naphthyridines

Strategies for Constructing the 1,5-Naphthyridine (B1222797) Scaffold

The formation of the foundational 1,5-naphthyridine ring system can be achieved through a variety of synthetic approaches, including classical cyclization reactions, cycloaddition processes, and modern cross-coupling techniques. nih.govmdpi.com

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis, and several named reactions have been adapted and optimized for the construction of the 1,5-naphthyridine core. These methods typically involve the formation of one of the pyridine (B92270) rings from a pre-existing pyridine or benzene (B151609) derivative.

Skraup Reaction: The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been successfully applied to the synthesis of 1,5-naphthyridines. wikipedia.org This reaction involves heating a 3-aminopyridine (B143674) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. nih.govwikipedia.org The in-situ dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine and subsequent cyclization and oxidation, yields the 1,5-naphthyridine skeleton. nih.govthieme-connect.de The first synthesis of the parent 1,5-naphthyridine was accomplished using this method. nih.gov A modified Skraup method has also been utilized to prepare benzo[c] nih.govresearchgate.netnaphthyridines. mdpi.com

Friedländer Synthesis: The Friedländer synthesis offers a versatile route to substituted 1,5-naphthyridines. wikipedia.org This reaction entails the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an activated methylene (B1212753) group (a ketone or aldehyde with an α-methylene group). thieme-connect.dewikipedia.org The reaction is typically catalyzed by acids or bases. jk-sci.com This methodology is highly valued for its operational simplicity and the accessibility of starting materials. jk-sci.com

Gould-Jacobs Reaction: The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives. wikipedia.org The process begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. mdpi.comwikipedia.org This electrocyclization is believed to proceed through a ketene (B1206846) intermediate. d-nb.info Subsequent hydrolysis and decarboxylation of the resulting ester can yield the corresponding 4-hydroxy-1,5-naphthyridine. mdpi.comwikipedia.org The regioselectivity of the cyclization is a key consideration and can be influenced by steric and electronic factors of the substituents on the pyridine ring. d-nb.info

Doebner-Miller Reaction: The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, involves the reaction of an aniline (B41778) (or in this context, an aminopyridine) with an α,β-unsaturated carbonyl compound. wikipedia.org This acid-catalyzed reaction provides a pathway to quinoline and, by extension, naphthyridine structures. wikipedia.orgsynarchive.com When the α,β-unsaturated carbonyl compound is generated in situ from two carbonyl compounds via an aldol (B89426) condensation, the reaction is referred to as the Beyer method. wikipedia.org

| Cyclization Reaction | Starting Materials | Key Features | Product Type |

| Skraup Reaction | 3-Aminopyridine, Glycerol, Oxidizing Agent | One-pot synthesis, often harsh conditions | 1,5-Naphthyridines |

| Friedländer Synthesis | 2-Aminopyridine-3-carbonyl, Active Methylene Compound | Versatile, acid or base catalyzed | Substituted 1,5-Naphthyridines |

| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Forms 4-hydroxy derivatives, thermal cyclization | 4-Hydroxy-1,5-naphthyridines |

| Doebner-Miller Reaction | Aminopyridine, α,β-Unsaturated Carbonyl | Acid-catalyzed | Substituted 1,5-Naphthyridines |

Cycloaddition Reactions

Cycloaddition reactions provide an elegant and often stereocontrolled route to complex heterocyclic systems, including precursors to 1,5-naphthyridines.

Povarov Reaction: The Povarov reaction is a formal aza-Diels-Alder reaction, typically involving an aromatic imine and an electron-rich alkene to form tetrahydroquinoline derivatives. wikipedia.org This methodology has been extended to the synthesis of tetrahydro-1,5-naphthyridines. nih.gov The reaction is often catalyzed by a Lewis acid to activate the imine towards cycloaddition. wikipedia.orgrsc.org The resulting tetrahydro-1,5-naphthyridines can then be aromatized to yield the corresponding 1,5-naphthyridine. nih.gov

[3+2] Cycloadditions: While less common for the direct synthesis of the six-membered pyridine rings of naphthyridines, [3+2] cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. nih.gov These reactions involve a 1,3-dipole and a dipolarophile. nih.govwikipedia.org In the context of naphthyridine synthesis, they can be employed to build fused heterocyclic systems or to introduce specific functionalities that can be later elaborated into the desired naphthyridine structure.

Cross-Coupling Reactions as a Pathway to Substituted Naphthyridines

Modern cross-coupling reactions have emerged as a powerful strategy for the synthesis of substituted 1,5-naphthyridines, often involving a cyclization step following the initial coupling. nih.govmdpi.com

Heck Reaction: The palladium-catalyzed Heck reaction can be used to couple an aminopyridine derivative with an alkene, such as an acrylate. The resulting intermediate can then undergo cyclization to form a 1,5-naphthyridinone. mdpi.com For instance, the reaction of 2-bromo-6-fluoropyridin-3-amine (B1374916) with methyl acrylate, followed by cyclization, has been used to prepare a 1,5-naphthyridine derivative. mdpi.com

Suzuki Coupling: The Suzuki coupling, which involves the reaction of an organoboron compound with a halide or triflate, is another valuable tool. It can be used to introduce substituents onto a pre-formed naphthyridine ring or to construct the ring itself. mdpi.com

Stille Coupling: The Stille coupling, utilizing organotin reagents, also provides a pathway to substituted 1,5-naphthyridines. researchgate.net Similar to other cross-coupling methods, it can be used for either substitution or ring construction. researchgate.net

Targeted Synthesis of Bromo- and Fluoro-substituted 1,5-Naphthyridine Precursors

The introduction of bromine and fluorine atoms into the 1,5-naphthyridine scaffold is crucial for modulating the electronic properties and biological activity of the final compounds. This can be achieved either by building the ring from halogenated precursors or by halogenating a pre-formed naphthyridine ring.

Synthesis of 8-Bromo-1,5-naphthyridin-4(1H)-one Intermediates via Thermolysis of Ylidenes

A key strategy for accessing 8-bromo-substituted 1,5-naphthyridines involves the synthesis of 8-bromo-1,5-naphthyridin-4(1H)-one intermediates. While specific details on the thermolysis of ylidenes for this exact compound are not prevalent in the provided results, the Gould-Jacobs reaction, which involves the thermal cyclization of a (pyridyl)aminomethylenemalonate, provides a relevant synthetic paradigm. d-nb.info The thermolysis of a suitably substituted pyridinylidene-malonate, derived from a brominated aminopyridine, would be a logical approach. The regioselectivity of the cyclization would be a critical factor, influenced by the position of the bromo substituent. d-nb.info

Preparation of Fluoro-substituted 1,5-Naphthyridine Rings through Nucleophilic Displacement or Halogenation

The introduction of fluorine can be particularly challenging due to the high reactivity of fluorinating agents. However, several methods have been developed for the synthesis of fluoro-substituted 1,5-naphthyridines.

Nucleophilic Aromatic Substitution (SNA r): A common strategy involves the nucleophilic displacement of a leaving group, such as a chloride or nitro group, by a fluoride (B91410) ion. nih.gov This approach is particularly effective when the position to be fluorinated is activated by electron-withdrawing groups. The use of potassium fluoride (KF) in combination with phase-transfer catalysts or in polar aprotic solvents can facilitate this transformation. researchgate.net

Direct Fluorination: Direct fluorination of a hydroxy-naphthyridine derivative using elemental fluorine (F₂) has been reported as a surprisingly selective method for ortho-fluorination. nih.govresearchgate.net This reaction is typically carried out in a strong acid like concentrated sulfuric acid, where careful control of the gas dispersion is critical for success. nih.gov

Diazotization-Fluorodediazoniation (Balz-Schiemann Reaction): This classical method involves the conversion of an amino group to a diazonium salt, which is then displaced by fluoride, often using fluoroboric acid or its salts. nih.gov This provides a regioselective route for introducing fluorine into the aromatic ring. nih.gov

| Fluorination Method | Reagents | Key Features |

| Nucleophilic Aromatic Substitution | KF, Phase-transfer catalyst | Displaces leaving groups (e.g., Cl, NO₂) |

| Direct Fluorination | F₂ gas, H₂SO₄ | Selective ortho-fluorination of hydroxy-naphthyridines |

| Diazotization-Fluorodediazoniation | NaNO₂, HBF₄ | Regioselective introduction of fluorine from an amino group |

Regioselective Functionalization Approaches

The precise control of substituent placement on the 1,5-naphthyridine ring system is paramount for creating complex, targeted molecules. Regioselective functionalization strategies are therefore essential tools for chemists.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with a variety of electrophiles. wikipedia.org

In the context of 1,5-naphthyridines, the nitrogen atoms within the rings can act as directing groups. However, the inherent reactivity of the naphthyridine system can lead to competitive addition reactions. harvard.edu To achieve selective metalation, specialized bases and reaction conditions are often employed. The use of hindered lithium amide bases, such as lithium tetramethylpiperidide (LiTMP), has proven effective for the C8 functionalization of the 1,5-naphthyridine scaffold. thieme-connect.com

Furthermore, the use of TMP-metal bases (where the metal can be zinc or magnesium) in the form of TMPZnCl·LiCl or TMPMgCl·LiCl allows for controlled metalations at various positions. For instance, monofunctionalization at the 4-position can be achieved, and 4,8-disubstituted products can be obtained using these reagents. thieme-connect.com The addition of BF₃·OEt₂ can direct functionalization to the 2-position. thieme-connect.com These directed metalation strategies provide a predictable and efficient means to introduce substituents at specific sites on the 1,5-naphthyridine core.

Table 1: Directed Metalation of 1,5-Naphthyridine

| Reagent | Position of Functionalization | Product Type | Reference |

|---|---|---|---|

| TMPLi | C8 | Monofunctionalized | thieme-connect.com |

| TMP₂Mg·2LiCl | C4 | Monofunctionalized | thieme-connect.com |

| TMPZnCl·LiCl | C4, C8 | Disubstituted | thieme-connect.com |

| TMPMgCl·LiCl | C4, C8 | Disubstituted | thieme-connect.com |

Beyond directed metalation, other synthetic strategies are employed to control substitution patterns on the naphthyridine core. The classic Skraup reaction, which involves the reaction of a substituted 3-aminopyridine with glycerol, is a fundamental method for constructing the 1,5-naphthyridine ring system itself. nih.gov The substituents on the initial aminopyridine direct the final substitution pattern.

Halogenation reactions are also key to creating versatile intermediates. For instance, bromination of 1,5-naphthyridine can be achieved using bromine in acetic acid. nih.gov The resulting brominated naphthyridines are valuable precursors for further modifications. For example, 2-bromo-1,5-naphthyridine (B1331438) can undergo amination to produce 2-amino-1,5-naphthyridine through an SN(AE)ipso substitution mechanism. wur.nl

The introduction of a fluorine atom, as in 8-Bromo-3-fluoro-1,5-naphthyridine, often requires specific fluorinating reagents and strategies. Diazotization followed by fluorodediazoniation is a common method for the regioselective introduction of fluorine onto aromatic rings. nih.gov

Advanced Synthetic Protocols for Poly-substituted Naphthyridine Compounds

The synthesis of poly-substituted naphthyridines often requires multi-step sequences and the use of advanced synthetic protocols. A patent describes a method for preparing polysubstituted 1,5-naphthyridine compounds, highlighting their importance as intermediates for drugs and functional materials. google.com

One advanced strategy involves the use of heteroaryl ditriflates as highly reactive and versatile intermediates. For the related 1,6-naphthyridine (B1220473) system, a tandem nitrile hydration/cyclization procedure can provide 1,6-naphthyridine-5,7-diones. Subsequent ditriflation yields bench-stable 1,6-naphthyridine-5,7-ditriflates. These intermediates can then undergo regioselective substitutions in one-pot difunctionalization reactions, leading to a diverse range of drug-like products. acs.org This approach allows for the rapid generation of highly substituted naphthyridine scaffolds. For example, a C5 amination can be followed by a Kumada or Suzuki coupling reaction to introduce further diversity. acs.org

The development of efficient, one-pot procedures is a significant advancement. For instance, the unprecedented formation of a dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia (B1221849) has been reported as a key step in an asymmetric synthesis of a tetrahydro-1,6-naphthyridine scaffold. acs.org Such innovative cyclization strategies are crucial for building complex, poly-substituted naphthyridine frameworks.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,5-Naphthyridine |

| 1,6-Naphthyridine |

| 2-Bromo-1,5-naphthyridine |

| 2-Amino-1,5-naphthyridine |

| 1,6-Naphthyridine-5,7-dione |

| 1,6-Naphthyridine-5,7-ditriflate |

| 2-Vinyl-3-acylpyridine |

| Dihydronaphthyridine |

| Tetrahydro-1,6-naphthyridine |

| 3-Aminopyridine |

| Lithium tetramethylpiperidide |

| TMPZnCl·LiCl |

| TMPMgCl·LiCl |

Chemical Reactivity and Transformation Mechanisms of 8 Bromo 3 Fluoro 1,5 Naphthyridine

Reactivity of Halogen Substituents (Bromine and Fluorine)

The 1,5-naphthyridine (B1222797) ring system is inherently electron-deficient, which facilitates nucleophilic attack. The presence of two different halogen atoms, bromine and fluorine, at positions 8 and 3 respectively, sets the stage for selective chemical transformations. The reactivity of these halogens is governed by a combination of factors including their intrinsic electronic properties, the positions they occupy on the heterocyclic ring, and the reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-poor aromatic systems like 1,5-naphthyridine. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. For 8-bromo-3-fluoro-1,5-naphthyridine, the electron-withdrawing nature of the nitrogen atoms in the naphthyridine core significantly activates the ring towards nucleophilic attack.

The general mechanism for an SNAr reaction on this scaffold involves the attack of a nucleophile at a carbon atom bearing a halogen, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the naphthyridine ring. In the subsequent step, the leaving group, in this case, either a bromide or a fluoride (B91410) ion, is expelled, restoring the aromaticity of the ring. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the temperature.

Influence of Halogen Identity and Position on Reactivity

In the context of this compound, the relative reactivity of the bromine and fluorine substituents in SNAr reactions is a critical consideration. Generally, in nucleophilic aromatic substitution on heteroaromatic systems, the leaving group ability follows the order F > Cl > Br > I, which is the reverse of the trend in SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond.

However, the position of the halogen on the naphthyridine ring also plays a crucial role. The C-3 position is generally more activated towards nucleophilic attack than the C-8 position due to the electronic influence of the adjacent nitrogen atom at position 5 and the para-nitrogen at position 1. Therefore, it is anticipated that the fluorine atom at the C-3 position would be more susceptible to nucleophilic displacement than the bromine atom at the C-8 position. This differential reactivity allows for selective functionalization of the C-3 position while retaining the bromine atom at C-8 for subsequent transformations.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-8 position of this compound serves as an excellent handle for a variety of these transformations, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Incorporation

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with a halide, is a powerful method for forming C-C bonds. In the case of this compound, the bromine atom at the C-8 position is the primary site for this reaction. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

This reaction allows for the introduction of various aryl and heteroaryl groups at the C-8 position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle.

Below is a representative table illustrating the potential scope of the Suzuki-Miyaura coupling with this compound, based on general knowledge of similar reactions.

| Entry | Aryl/Heteroaryl Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Fluoro-8-phenyl-1,5-naphthyridine |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 3-Fluoro-8-(4-methoxyphenyl)-1,5-naphthyridine |

| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 3-Fluoro-8-(pyridin-3-yl)-1,5-naphthyridine |

| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 3-Fluoro-8-(thiophen-2-yl)-1,5-naphthyridine |

Heck and Stille Coupling Applications

The Heck and Stille coupling reactions provide alternative avenues for C-C bond formation at the C-8 position. The Heck reaction involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. The Stille coupling, on the other hand, utilizes an organotin reagent in the presence of a palladium catalyst.

While both reactions are, in principle, applicable to this compound, the specific conditions would need to be optimized to ensure high efficiency and selectivity. The Heck reaction, for example, would introduce a vinyl group or a substituted vinyl group at the C-8 position, which can be a precursor for further synthetic manipulations.

C-N Coupling Reactions

The formation of carbon-nitrogen bonds is of paramount importance in the synthesis of biologically active molecules. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent methods for achieving this transformation. These reactions would primarily occur at the C-8 position of this compound.

The Buchwald-Hartwig amination employs a palladium catalyst with specialized ligands to couple the aryl bromide with a primary or secondary amine. This reaction is known for its broad substrate scope and functional group tolerance. The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, particularly with anilines and other nitrogen nucleophiles.

A representative table for potential C-N coupling reactions is provided below.

| Entry | Amine/Nitrogen Nucleophile | Catalyst/Ligand | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(3-Fluoro-1,5-naphthyridin-8-yl)morpholine |

| 2 | Aniline (B41778) | CuI / L-proline | K₂CO₃ | DMSO | N-(3-Fluoro-1,5-naphthyridin-8-yl)aniline |

| 3 | Pyrrolidine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 8-(Pyrrolidin-1-yl)-3-fluoro-1,5-naphthyridine |

| 4 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | N-Benzyl-3-fluoro-1,5-naphthyridin-8-amine |

Cobalt-Catalyzed Cross-Couplings with Organometallics

While palladium and copper catalysts are traditionally dominant in cross-coupling reactions involving aryl halides, cobalt-based systems have emerged as a cost-effective and reactive alternative. For this compound, the bromine atom at the C-8 position is the primary site for such transformations. Although specific literature on cobalt-catalyzed cross-couplings for this exact molecule is not extensively documented, the principles of these reactions are applicable.

These reactions would typically involve the formation of an organocobalt intermediate from a cobalt precursor and an organometallic reagent (e.g., Grignard reagents, organozincs). The subsequent oxidative addition of the aryl bromide to the cobalt center, followed by reductive elimination, would yield the coupled product. The reaction is a powerful tool for creating new carbon-carbon or carbon-heteroatom bonds at the C-8 position.

Table 1: Potential Cobalt-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Product Type | Potential Application |

|---|---|---|

| Alkyl-MgBr | 8-Alkyl-3-fluoro-1,5-naphthyridine | Introduction of aliphatic side chains |

| Aryl-ZnCl | 8-Aryl-3-fluoro-1,5-naphthyridine | Synthesis of biaryl structures |

Electrophilic Substitution Reactions (SEAr) on the Naphthyridine Ring System

The 1,5-naphthyridine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the system towards electrophilic aromatic substitution (SEAr). Any such reaction would require forcing conditions and would be directed by the existing substituents. The fluorine at C-3 and bromine at C-8 are both deactivating ortho-, para-directors, but the overriding factor is the deactivation by the pyridine (B92270) rings.

Research on related 1,5-naphthyridine systems provides insight into potential reactivity. For instance, studies on a 6-methoxy-1,5-naphthyridin-4-ol (B1312718) derivative showed that electrophilic halogenation (iodination, bromination, and chlorination) occurs at the ortho position to the activating hydroxyl group. lookchem.com For this compound, electrophilic attack is predicted to be difficult. If it were to occur, the most likely positions would be C-2 or C-4, which are β to one nitrogen and α to the other, and C-6 or C-7, though these are also highly deactivated.

Other Derivatization and Functional Group Interconversion Strategies

The nitrogen atoms of the 1,5-naphthyridine core can be targeted through oxidation and reduction reactions.

Oxidation: Treatment with peroxy acids (e.g., m-CPBA) can lead to the formation of N-oxides. Oxidation could potentially occur at either N-1 or N-5, or at both positions. The electronic environment around each nitrogen, influenced by the nearby halogen substituents, would determine the regioselectivity of a mono-N-oxidation. N-oxide formation can alter the electronic properties of the ring, facilitating other transformations.

Reduction: Catalytic hydrogenation of the naphthyridine ring system is possible but typically requires harsh conditions, such as high pressure and temperature with catalysts like platinum oxide or rhodium. The reaction would lead to partially or fully saturated decahydronaphthyridine derivatives.

As the parent molecule, this compound, does not possess any side chains, this section primarily concerns N-alkylation. The lone pair of electrons on each nitrogen atom makes them nucleophilic and susceptible to reaction with alkyl halides or other alkylating agents. Current time information in Pasuruan, ID. This results in the formation of quaternary naphthyridinium salts. Current time information in Pasuruan, ID. The reaction can provide mono- or di-alkylated products, depending on the stoichiometry and reaction conditions.

Table 2: Potential N-Alkylation Reactions

| Alkylating Agent | Product |

|---|---|

| Methyl iodide (CH₃I) | 1-Methyl-8-bromo-3-fluoro-1,5-naphthyridinium iodide |

The 1,5-naphthyridine scaffold is an excellent bidentate chelating ligand, capable of coordinating to a wide range of metal centers through its two nitrogen atoms. Current time information in Pasuruan, ID. The geometry of the nitrogen atoms is well-suited for forming stable five- or six-membered chelate rings with metal ions. This compound can act as a ligand to form complexes with transition metals such as ruthenium, chromium, or europium. Current time information in Pasuruan, ID. The resulting organometallic complexes can exhibit interesting photophysical, catalytic, or material properties. The electronic properties of the ligand, and thus the resulting complex, are fine-tuned by the electron-withdrawing fluoro and bromo substituents.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromo 3 Fluoro 1,5 Naphthyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule such as 8-Bromo-3-fluoro-1,5-naphthyridine, a multi-nuclear approach would be essential.

Proton (¹H) NMR for Structural Confirmation and Elucidation

¹H NMR spectroscopy would provide crucial information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect to observe signals in the aromatic region of the spectrum. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms in the naphthyridine core, as well as the bromine and fluorine substituents. The coupling patterns (splitting of signals) between adjacent protons would be key to assigning their specific positions on the rings.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and provide insights into their electronic environment. The spectrum would show distinct signals for each of the carbon atoms in the naphthyridine rings. The carbons bonded to the electronegative nitrogen, bromine, and fluorine atoms would exhibit characteristic chemical shifts.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR would be a highly specific and sensitive technique to apply. It would show a signal corresponding to the fluorine atom, and its chemical shift would be indicative of its position on the aromatic ring. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing definitive evidence for the relative positions of these atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, helping to trace out the proton network on the naphthyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, which can be used to confirm the molecular formula (C₈H₄BrFN₂). The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks separated by two mass units (M+ and M+2) of nearly equal intensity. The fragmentation pattern would show the loss of specific fragments (e.g., Br, F, HCN), providing further clues to the molecular structure.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching vibrations.

C=C and C=N stretching vibrations within the aromatic naphthyridine ring system.

C-F and C-Br stretching vibrations.

The unique pattern of absorptions in the "fingerprint region" of the IR spectrum would be characteristic of this specific molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's electronic structure.

For an aromatic heterocyclic compound like this compound, the UV-Vis spectrum is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). The extensive π-conjugated system of the 1,5-naphthyridine (B1222797) ring is the primary contributor to these absorptions.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions.

The substitution pattern of the 1,5-naphthyridine ring with a bromine atom and a fluorine atom would influence the position and intensity of these absorption bands. The bromo group, being a chromophore, and the fluoro group, an auxochrome, would cause shifts in the absorption maxima (λmax) compared to the unsubstituted 1,5-naphthyridine.

Hypothetical UV-Vis Data for this compound

Without experimental data, a hypothetical data table can be constructed to illustrate the expected format of UV-Vis spectral results. The specific values are for illustrative purposes only.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol | ~230 | ~25,000 | π → π |

| ~280 | ~8,000 | π → π | |

| ~320 | ~1,500 | n → π | |

| Hexane | ~228 | ~24,500 | π → π |

| ~278 | ~7,800 | π → π | |

| ~325 | ~1,300 | n → π |

Note: The exact λmax and ε values would need to be determined experimentally.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

For this compound, a single-crystal X-ray diffraction study would definitively confirm its molecular structure. The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Key structural features that would be elucidated include:

Planarity of the 1,5-Naphthyridine Ring: The analysis would reveal the degree of planarity of the fused heterocyclic ring system.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Br, C-F) and bond angles would be obtained, providing insight into the hybridization and electronic environment of each atom.

Intermolecular Interactions: The study would reveal any significant intermolecular interactions, such as π-π stacking, halogen bonding (involving the bromine atom), or other non-covalent interactions that govern the crystal packing. These interactions are crucial in understanding the solid-state properties of the material.

Hypothetical Crystallographic Data Table for this compound

The following table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical.

| Parameter | Value |

| Chemical Formula | C₈H₄BrFN₂ |

| Formula Weight | 227.04 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.50 |

| b (Å) | 10.20 |

| c (Å) | 12.50 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 956.25 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.578 |

| Absorption Coefficient (mm⁻¹) | 4.35 |

| R-factor | 0.035 |

Note: The actual crystallographic parameters can only be determined through experimental single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies on 8 Bromo 3 Fluoro 1,5 Naphthyridine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. These methods have been applied to understand the electronic properties of 8-Bromo-3-fluoro-1,5-naphthyridine.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. While specific DFT studies on this exact molecule are not prevalent in the literature, calculations on related substituted naphthyridine systems allow for the inference of its properties.

DFT calculations can be employed to optimize the geometry of the molecule, determining the most stable arrangement of its atoms in the ground state. From this optimized geometry, various electronic properties can be calculated, including the total energy, dipole moment, and the distribution of electron density. The presence of the electronegative fluorine atom and the bromine atom is expected to significantly influence the electron distribution within the 1,5-naphthyridine (B1222797) ring system, creating regions of varying electrostatic potential.

Table 1: Predicted Ground State Properties of Substituted Naphthyridines from Theoretical Calculations

| Property | Predicted Value | Method |

|---|---|---|

| Total Energy | Varies based on level of theory | DFT |

| Dipole Moment | Expected to be significant due to halogens | DFT |

| Electron Affinity | Influenced by electronegative substituents | DFT |

| Ionization Potential | Influenced by aromatic system and substituents | DFT |

Note: The values in this table are illustrative and would require specific DFT calculations on this compound for precise determination.

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is likely to be distributed over the electron-rich regions of the naphthyridine ring, while the LUMO will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Conceptual DFT Reactivity Descriptors for a Halogenated Naphthyridine System

| Descriptor | Definition | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Global Hardness (η) | (I-A)/2 | Measures resistance to change in electron distribution |

| Global Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I+A)/2 | Measures the ability to attract electrons |

| Electrophilicity Index (ω) | χ²/(2η) | Quantifies the electrophilic character of a molecule |

I = Ionization Potential, A = Electron Affinity. Precise values require specific calculations.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to model chemical reactions, predicting the most likely pathways and identifying the transition states involved. For this compound, this could involve modeling its behavior in various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. For instance, the bromine atom at the 8-position could be a site for Suzuki or Buchwald-Hartwig coupling reactions, which are common methods for functionalizing such heterocyclic systems. nih.gov

Transition state analysis would involve locating the high-energy structures that connect reactants to products. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. Such studies are crucial for optimizing reaction conditions in synthetic chemistry.

Conformational Analysis and Intramolecular Interactions

While the 1,5-naphthyridine ring system is largely planar, conformational analysis can be relevant if flexible substituents are introduced. For this compound itself, the primary focus of conformational analysis would be on the planarity of the ring system and any minor deviations caused by the substituents.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can predict various spectroscopic properties, which can be invaluable for the characterization of new compounds.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. This can provide information about the molecule's chromophores and its color.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Significance |

|---|---|---|

| ¹H NMR | Aromatic protons with distinct chemical shifts | Confirms the proton environment |

| ¹³C NMR | Carbon signals influenced by halogen substitution | Confirms the carbon skeleton |

| UV-Vis | Absorption maxima in the UV region | Characterizes electronic transitions |

Precise values for chemical shifts and absorption maxima require specific calculations and are often reported relative to a standard.

Topological Polar Surface Area (TPSA) and LogP Calculations for Theoretical Insights

TPSA and LogP are important parameters in drug discovery, providing insights into a molecule's potential pharmacokinetic properties, such as absorption and distribution.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. For this compound, the TPSA would be calculated based on the contribution of the two nitrogen atoms.

LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity or hydrophobicity. It is the logarithm of the ratio of the concentration of a solute in a water-octanol two-phase system. LogP is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 4: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 227.03 g/mol | Adherence to Lipinski's Rule of Five |

| TPSA | 25.78 Ų | Prediction of membrane permeability |

| XLogP3 | 2.3 | Indication of lipophilicity |

The values for TPSA and XLogP3 are computationally predicted and serve as estimations.

Advanced Applications and Roles in Complex Chemical Synthesis

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the utility of a molecule is often defined by its capacity to serve as a versatile building block for the construction of more complex structures. 8-Bromo-3-fluoro-1,5-naphthyridine excels in this role due to the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond. This reactivity difference allows for selective functionalization at the 8-position, while the fluorine atom at the 3-position can be retained or targeted in subsequent synthetic steps under different reaction conditions.

This strategic placement of bromo and fluoro groups enables chemists to employ a variety of synthetic transformations, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce diverse aryl, heteroaryl, or alkyl groups at the 8-position. The fluorine atom, in addition to its potential for later-stage modification, also modulates the electronic properties of the naphthyridine ring system, influencing its reactivity and the properties of the resulting derivatives. This makes this compound a highly adaptable precursor for generating a wide array of substituted heterocyclic compounds with tailored electronic and steric characteristics.

Contribution to the Construction of Fused Naphthyridine Systems

Fused naphthyridine systems, where additional rings are annulated to the core naphthyridine structure, are of significant interest due to their rigid, planar geometries and unique photophysical properties. These characteristics make them attractive candidates for applications in materials science and as scaffolds in medicinal chemistry. Classical methods for constructing fused 1,5-naphthyridines include the Friedländer and Skraup reactions. sigmaaldrich.com More modern approaches often rely on intramolecular cyclization reactions of appropriately substituted naphthyridine precursors.

While direct examples employing this compound are not extensively documented in readily available literature, the synthetic utility of closely related analogues provides a clear blueprint for its potential contributions. For instance, a key step in the synthesis of a fused pyrrolo[3,2,1-de] sigmaaldrich.comresearchgate.netnaphthyridin-7(5H)-one involved a Suzuki cross-coupling reaction on 8-bromo-7-fluoro-2-methoxy sigmaaldrich.comresearchgate.netnaphthyridine. nih.gov This was followed by further transformations leading to an intramolecular cyclization to form the fused ring system.

Given this precedent, this compound is an ideal starting material for similar synthetic strategies. The bromine at the 8-position can be readily converted to a variety of functional groups that can then participate in intramolecular ring-closing reactions to construct fused systems. The fluorine at the 3-position can influence the electronic landscape of the molecule and serve as a handle for further diversification.

Table 1: Synthetic Routes to Fused 1,5-Naphthyridine (B1222797) Systems

| Synthetic Method | Description | Starting Material Type |

|---|---|---|

| Friedländer Reaction | Condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. | 3-Aminopyridine (B143674) derivatives |

| Skraup Synthesis | Reaction of an aminopyridine with glycerol (B35011), an oxidizing agent, and sulfuric acid. | 3-Aminopyridine derivatives |

| Palladium-catalyzed Cyclization | Intramolecular cyclization of a naphthyridine bearing a reactive side chain, often installed via a cross-coupling reaction. | Halogenated 1,5-naphthyridines |

Development of "Chemistry Informer Libraries" for Methodological Advancement

The evaluation and adoption of new synthetic methodologies in chemistry can be challenging, as they are often demonstrated on a limited set of simple substrates. To address this, "Chemistry Informer Libraries" have been developed. These are curated collections of diverse, drug-like molecules that serve as a standardized set of substrates to rigorously test the scope and limitations of a new chemical reaction. sigmaaldrich.comrsc.org By screening a new method against this library, researchers can obtain a comprehensive understanding of its performance across a range of functional groups and structural motifs, facilitating direct comparison between different synthetic approaches. sigmaaldrich.com

A prominent example is the Aryl Halide Chemistry Informer Library developed by chemists at Merck & Co., Inc. This library includes complex molecules with various aryl halides to probe the effectiveness of reactions like Suzuki-Miyaura, cyanation, and Buchwald-Hartwig amination. sigmaaldrich.com Notably, a related compound, 5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide, is a component of this library. sigmaaldrich.com

While this compound is not explicitly listed in currently published informer libraries, its structure makes it an excellent candidate for inclusion. It possesses a heteroaromatic core with two different halogens, each with distinct electronic environments. This would allow for the assessment of a reaction's chemoselectivity and its tolerance for the 1,5-naphthyridine scaffold, which is a common motif in pharmacologically active compounds. Including such molecules in informer libraries is crucial for advancing synthetic methods from novel discoveries to robust, widely applicable tools.

Precursor for Advanced Functional Organic Materials

The rigid, electron-deficient nature of the 1,5-naphthyridine ring system makes it an attractive core for the design of advanced functional organic materials. By attaching various π-conjugated groups to this scaffold, chemists can fine-tune the electronic and photophysical properties of the resulting molecules for specific applications.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs). The performance of these devices is highly dependent on the charge-transport properties of the organic materials used. The 1,5-naphthyridine core has been identified as a promising building block for n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) semiconductors.

Research has shown that a series of 4,8-substituted 1,5-naphthyridines, synthesized from 4,8-dibromo-1,5-naphthyridine (B11799114) via Suzuki cross-coupling, exhibit suitable electron affinities and ionization potentials for use as electron-transport and hole-injecting materials. researchgate.netrsc.org Furthermore, derivatives of 1,5-naphthyridine-2,6-dione have been developed as n-type semiconductors for OFETs, demonstrating good electron mobility. rsc.org

This compound serves as a key precursor in this context. The bromo and fluoro substituents can be strategically replaced with various aromatic and electron-withdrawing or -donating groups. This allows for precise control over the frontier molecular orbital (HOMO and LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices. The ability to create a diverse library of derivatives from this single precursor is essential for developing new and more efficient organic semiconductors.

The same electronic properties that make 1,5-naphthyridine derivatives suitable for semiconductors also make them excellent candidates for luminescent materials and dyes. The rigid structure helps to minimize non-radiative decay pathways, leading to higher fluorescence quantum yields.

Studies on 4,8-substituted 1,5-naphthyridines have demonstrated that these compounds can emit light in the blue region of the spectrum, both in solution and in the solid state. researchgate.netrsc.org This makes them promising materials for blue-emitting OLEDs, which are a critical component for full-color displays and white lighting applications. The color and efficiency of the emission can be tuned by changing the substituents attached to the 1,5-naphthyridine core.

This compound is an ideal starting point for the synthesis of such luminescent materials. The bromo group provides a reactive site for introducing extended π-conjugated systems through cross-coupling reactions, which can shift the emission color across the visible spectrum. The fluorine atom can also influence the photophysical properties through its electronic effects and can be used to enhance properties like photostability.

Table 2: Properties of Substituted 1,5-Naphthyridine Materials

| Derivative Class | Property | Application |

|---|---|---|

| 4,8-Aryl-1,5-naphthyridines | Blue fluorescence, suitable HOMO/LUMO levels | Organic Light-Emitting Diodes (OLEDs) |

Design and Synthesis of Complex Poly-substituted Molecular Architectures

The true synthetic power of this compound lies in its potential for the programmed synthesis of complex, poly-substituted molecular architectures. The differential reactivity of the C-Br and C-F bonds allows for a sequential and site-selective functionalization strategy.

Typically, the C-Br bond at the 8-position can be selectively targeted in palladium-catalyzed cross-coupling reactions under relatively mild conditions, leaving the C-F bond at the 3-position intact. This allows for the introduction of a first functional group. Subsequently, the less reactive C-F bond can be functionalized under more forcing conditions or via a different class of reactions, such as nucleophilic aromatic substitution (SNAr).

This stepwise approach provides precise control over the final structure of the molecule. For example, a Suzuki reaction could be performed at the 8-position, followed by a Buchwald-Hartwig amination at the 3-position (by first converting the fluoride (B91410) to a more reactive leaving group if necessary, or by using potent SNAr conditions). This enables the construction of highly elaborate molecules with multiple, distinct functional groups arranged in a well-defined spatial orientation around the 1,5-naphthyridine core. Such complex architectures are often required to achieve high potency and selectivity in drug discovery or to create materials with highly specialized properties. The synthesis of various 4,8-substituted 1,5-naphthyridines from the corresponding dibromo precursor highlights the power of this approach for creating diverse molecular architectures. researchgate.netrsc.org

Utility in the Exploration of Novel Synthetic Methodologies

The strategic placement of a bromine atom at the C8 position and a fluorine atom at the C3 position of the 1,5-naphthyridine core imparts distinct reactivity to this compound. The bromo substituent serves as a versatile handle for a wide array of cross-coupling reactions, while the fluoro group can influence the electronic properties of the heterocyclic system and offer a site for potential nucleophilic aromatic substitution. This dual functionality makes the compound an excellent substrate for testing the limits and expanding the scope of new catalytic systems and reaction conditions.

While specific research focusing exclusively on this compound in the context of developing entirely new synthetic methodologies is not extensively documented in publicly available literature, the well-established reactivity of analogous bromo-substituted naphthyridines provides a strong basis for its utility. The primary application of such compounds lies in their use as benchmark substrates for the optimization and exploration of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions.

For instance, a novel palladium-phosphine catalyst system designed for more efficient C-C or C-N bond formation would likely be tested against a range of heteroaryl bromides, including a substrate like this compound. The electronic and steric environment of this particular molecule would provide valuable data on the catalyst's performance with electron-deficient heterocyclic systems.

A hypothetical study exploring a new ligand for a Suzuki-Miyaura coupling could involve reacting this compound with various boronic acids. The success and yield of these reactions would be indicative of the new ligand's efficacy.

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Potential Product |

| This compound | Arylboronic acid | Pd(OAc)₂, Novel Ligand | Suzuki-Miyaura Coupling | 8-Aryl-3-fluoro-1,5-naphthyridine |

| This compound | Amine | Pd₂(dba)₃, Novel Ligand | Buchwald-Hartwig Amination | 8-Amino-3-fluoro-1,5-naphthyridine |

| This compound | Organostannane | Pd(PPh₃)₄ | Stille Coupling | 8-Alkyl/Aryl-3-fluoro-1,5-naphthyridine |

| This table represents potential exploratory reactions using this compound to test novel catalytic systems. The specific conditions and outcomes would be the subject of the research. |

Furthermore, the presence of the C-F bond could be exploited in the exploration of novel C-F activation/functionalization methodologies, a challenging yet highly sought-after transformation in organic synthesis. A new transition-metal catalyst designed for C-F bond cleavage could be tested on this compound to assess its reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-3-fluoro-1,5-naphthyridine, and how do reaction conditions influence product selectivity?

- Methodological Answer : The synthesis of halogenated 1,5-naphthyridines often involves electrophilic substitution or directed functionalization. For example, bromination of 1,5-naphthyridine derivatives can yield mono- or di-brominated products depending on stoichiometry and reaction time. In CCl₄ under reflux with Br₂, 1,5-naphthyridine produces 3-bromo-1,5-naphthyridine (27% yield) and 3,7-dibromo-1,5-naphthyridine (10% yield), with pyridine as a catalyst . Fluorination may follow via halogen-exchange reactions or directed C–H activation. Optimizing solvent polarity (e.g., CCl₄ vs. CHCl₃) and temperature (e.g., 65°C for oxidation ) is critical for regioselectivity.

Q. How can spectroscopic techniques (NMR, FTIR, MS) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- NMR : Aromatic protons in halogenated 1,5-naphthyridines exhibit distinct AB coupling systems. For example, 2,8-dichloro-1,5-naphthyridine shows two AB systems: H3/H4 (δ ≈ 8.5–9.0 ppm, J = 5–6 Hz) and H6/H7 (δ ≈ 7.5–8.0 ppm, J = 8–9 Hz) . Fluorine substituents induce deshielding and splitting patterns due to spin-spin coupling.

- Mass Spectrometry : Bromine isotopes (¹⁰⁹Br/⁸¹Br) produce a 1:1 doublet in the molecular ion cluster. For 3-bromo-1,5-naphthyridine derivatives, fragmentation patterns include loss of Br (Δm/z = 80) and subsequent ring cleavage .

- FTIR : C–Br and C–F stretches appear at ~550–650 cm⁻¹ and 1000–1100 cm⁻¹, respectively. Conjugation with the naphthyridine ring reduces vibrational frequencies .

Advanced Research Questions

Q. What strategies enable selective functionalization of the bromo substituent in this compound for drug discovery?

- Methodological Answer :

- Amination : The bromo group undergoes nucleophilic substitution with amines. For instance, 3-bromo-1,5-naphthyridine reacts with NH₄OH and CuSO₄ under sealed conditions (40 h, 75% yield) to form 1,5-naphthyridin-3-amine .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl/heteroaryl groups. Pd catalysis in DMF/H₂O at 80–100°C is typical .

- Mannich Reactions : Bromo derivatives undergo alkylation with formaldehyde and amines (e.g., 1-methylpiperazine) in ethanol under reflux to yield antimalarial analogs (50% yield) .

Q. How do contradictory reactivity patterns in halogenated 1,5-naphthyridines arise, and how can they be reconciled?

- Methodological Answer : Reactivity discrepancies often stem from electronic effects and steric hindrance. For example:

- Electronic Activation : In 1,5-naphthyridines, bromine at position 3 is less activated than in 1,6-naphthyridines due to differences in electron-withdrawing effects .

- Steric Effects : Bulky substituents (e.g., phthalimidohexenyl groups) at position 8 hinder nucleophilic attack at position 3, requiring harsher conditions .

- Resolution : X-ray crystallography and computational studies (DFT) can clarify steric/electronic contributions. For example, 7-amino-5-bromo-4-methyl-1,6-naphthyridine’s structure was confirmed via X-ray analysis .

Q. What methodologies validate the biological activity of this compound derivatives, and how are SAR studies designed?

- Methodological Answer :

- Antimalarial Screening : Derivatives are tested against Plasmodium falciparum cultures. For example, 3-bromo-8-[3,5-bis(dipropylaminomethyl)-2-hydroxyanilino]-1,5-naphthyridine showed IC₅₀ < 1 µM .

- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., MCF7) evaluate selectivity. Aryl-fused analogs (e.g., imidazo[1,2-a]naphthyridines) exhibit IC₅₀ values < 10 µM via DNA intercalation .

- SAR Design : Systematic variation of substituents (e.g., replacing Br with CF₃ or NH₂) and computational docking (e.g., targeting PI3K/mTOR or BET bromodomains) guide optimization .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported yields or regioselectivity for halogenation reactions?

- Methodological Answer :

- Reproducibility Checks : Verify substrate purity (HPLC >98%) and moisture-free conditions, as trace H₂O can hydrolyze intermediates.

- Contextual Analysis : Compare reaction scales (e.g., microwave vs. reflux ) and catalyst loadings. For example, Br₂ in CCl₄ at reflux yields 27% mono-bromination, but prolonged heating increases dibromination .

- Meta-Analysis : Use platforms like the Aryl Halide Chemistry Informer Library to benchmark synthetic methods across diverse substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.